(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)imino-6-nitrochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O4/c17-12-3-1-2-4-13(12)19-16-11(15(18)21)8-9-7-10(20(22)23)5-6-14(9)24-16/h1-8H,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBWYWSIKXIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The target compound’s 6-nitro group is a stronger EWG than the 6-bromo in or chlorophenyl in , which may enhance its electrophilic reactivity and metabolic stability.
- Aromatic Substituents: The 2-fluorophenyl group in the target compound offers moderate steric hindrance and polarity compared to the bulkier 4-phenoxyphenyl in or 2-chlorobenzylidene in . This difference could influence solubility and membrane permeability.
- Core Structure : The target compound’s planar chromene core contrasts with the tetrahydrochromene (saturated) scaffold in , which reduces aromaticity and may alter binding kinetics.
Computational and Crystallographic Analysis
Structural studies using programs like SHELXL () are critical for resolving the Z-configuration and hydrogen-bonding networks. For example, the phenoxyphenyl analog may exhibit different crystal packing due to its bulkier substituent, affecting solubility and formulation.
Q & A
Basic: What synthetic methodologies are most effective for producing (2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide?
Answer:
The compound is synthesized via multi-step condensation reactions. A typical route involves:
Precursor Preparation : Reacting 2-fluorophenylamine with a nitro-substituted chromene-3-carboxylic acid derivative under acidic conditions to form the imine bond (Z-configuration is controlled by steric and electronic factors).
Carboxamide Formation : Coupling the intermediate with an appropriate amine using reagents like EDCI/HOBt in anhydrous DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Characterization : Confirmed via /-NMR (e.g., imine proton at δ 8.2–8.5 ppm), HRMS, and FT-IR (amide C=O stretch ~1680 cm) .
Basic: What analytical techniques are critical for confirming the Z-configuration and structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolves the Z-configuration unambiguously by analyzing dihedral angles between the fluorophenyl and chromene rings .
- NOESY NMR : Detects spatial proximity of the nitro group and fluorophenyl protons to confirm stereochemistry.
- DSC/TGA : Assess thermal stability (decomposition >200°C typical for nitroaromatics) .
Challenges : Nitro groups may cause crystal disorder; SHELXL refinement (SHELX-2018) with TWIN/BASF commands can mitigate this .
Basic: What are the dominant chemical reactivity profiles of this compound under standard laboratory conditions?
Answer:
- Oxidation : Nitro group is resistant to mild oxidants (e.g., KMnO), but chromene ring may oxidize to quinone derivatives under strong acidic conditions .
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the nitro group to amine, altering bioactivity .
- Nucleophilic Substitution : Fluorine on the phenyl ring is susceptible to replacement by thiols or alkoxides in polar aprotic solvents (e.g., DMSO, 60°C) .
Advanced: How can crystallographic data resolve contradictions in reported bioactivity across studies?
Answer:
Discrepancies in IC values (e.g., anti-inflammatory vs. anticancer assays) may arise from:
- Polymorphism : Different crystal forms (e.g., Form I vs. II) alter solubility and target binding. Use SC-XRD/PXRD to identify polymorphs .
- Solvent Effects : Hydration states (e.g., monohydrate vs. anhydrous) impact bioavailability. TGA/DSC can detect solvent inclusion .
Mitigation : Standardize crystallization protocols (e.g., slow evaporation from DMF/water) and report lattice parameters in publications .
Advanced: What mechanistic hypotheses explain its interaction with cellular signaling pathways?
Answer:
Based on structural analogs ( ):
- Kinase Inhibition : The nitro group may act as a hydrogen-bond acceptor for ATP-binding pockets (e.g., MAPK or PI3K).
- NF-κB Modulation : Fluorophenyl imine moiety could disrupt IκBα degradation, reducing pro-inflammatory cytokine release.
Validation :
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Answer:
Key Modifications :
- Nitro Position : Para vs. ortho substitution on chromene alters steric hindrance and π-stacking with hydrophobic kinase pockets .
- Fluorophenyl Substituents : Adding electron-withdrawing groups (e.g., CF) enhances metabolic stability but may reduce solubility .
Methods :- In Vitro Profiling : Test derivatives against a panel of 50+ kinases (Eurofins KinaseProfiler™).
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects with IC .
Advanced: How should researchers address discrepancies in reported solubility and bioavailability data?
Answer:
Contradictions : Solubility ranges from 0.1 mg/mL (aqueous buffer) to 5 mg/mL (DMSO) due to:
- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in PBS.
- pH-Dependent Ionization : Carboxamide pKa ~2.5; use potentiometric titration (Sirius T3) to refine solubility profiles .
Solutions :- Prodrug Design : Introduce phosphate esters for enhanced aqueous solubility.
- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) for in vivo studies .
Advanced: What strategies mitigate synthetic byproducts during large-scale imine formation?
Answer:
Common Byproducts :
- E-isomer : Forms due to poor steric control; use bulky solvents (toluene) and low temperatures (0–5°C) .
- Hydrolysis : Imine reverts to amine/aldehyde in aqueous media; employ Dean-Stark traps for water removal .
Quality Control :- HPLC-PDA : Monitor reaction progress (C18 column, 254 nm).
- In Situ IR : Track imine C=N stretch (~1620 cm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
